![molecular formula C5H11FO2S B2522842 Pentane-3-sulfonyl fluoride CAS No. 1935906-33-4](/img/structure/B2522842.png)
Pentane-3-sulfonyl fluoride
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Overview
Description
Pentane-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1935906-33-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is pentane-3-sulfonyl fluoride .
Synthesis Analysis
There are several strategies for the synthesis of sulfonyl fluorides. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another strategy involves a cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides .Molecular Structure Analysis
The InChI code for pentane-3-sulfonyl fluoride is 1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 . The key for this InChI code is FDBQLUHHBTZACI-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonyl fluoride electrophiles, such as pentane-3-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, including Pentane-3-sulfonyl fluoride, display unique reactivity in organic synthesis . They are used in various chemical reactions due to their unique stability-reactivity balance .
Drug Discovery
Sulfonyl fluorides have wide applications in drug discovery . They can be used to create a diverse set of compounds, which can then be tested for their therapeutic effects .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used as covalent probes . They enable the efficient targeting of active-site amino acid residues , which is crucial in understanding the function and structure of various biological molecules .
Materials Science
Sulfonyl fluorides also find applications in materials science . Their unique properties can be leveraged in the development of new materials with desired characteristics .
Protease Inhibitors
Sulfonyl fluorides are used in the development of protease inhibitors . They can react with active site amino acids to inactivate these enzymes , which is a common strategy in the development of drugs for diseases like HIV and Hepatitis C .
Positron Emission Tomography (PET)
Sulfonyl fluorides, such as Pentane-3-sulfonyl fluoride, have found application in PET . They are used in the development of 18F-labelled biomarkers, which are crucial in PET imaging .
Mechanism of Action
Target of Action
Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .
Mode of Action
The mode of action of Pentane-3-sulfonyl fluoride involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .
Biochemical Pathways
The biochemical pathways affected by Pentane-3-sulfonyl fluoride are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Pentane-3-sulfonyl fluoride’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action Environment
The action, efficacy, and stability of Pentane-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential future directions in the synthesis and application of sulfonyl fluorides like pentane-3-sulfonyl fluoride.
properties
IUPAC Name |
pentane-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQLUHHBTZACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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